molecular formula C15H8F6N2O B3129931 6-Methyl-4-(trifluoromethyl)-2-[3-(trifluoromethyl)phenoxy]nicotinonitrile CAS No. 339276-97-0

6-Methyl-4-(trifluoromethyl)-2-[3-(trifluoromethyl)phenoxy]nicotinonitrile

Cat. No.: B3129931
CAS No.: 339276-97-0
M. Wt: 346.23 g/mol
InChI Key: QHJUTPRVLVMEAE-UHFFFAOYSA-N
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Description

6-Methyl-4-(trifluoromethyl)-2-[3-(trifluoromethyl)phenoxy]nicotinonitrile is a complex organic compound characterized by the presence of trifluoromethyl groups and a nicotinonitrile core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-4-(trifluoromethyl)-2-[3-(trifluoromethyl)phenoxy]nicotinonitrile typically involves multiple steps, starting from readily available precursors. One common approach is the radical trifluoromethylation of carbon-centered intermediates. This method leverages the high reactivity of trifluoromethyl radicals to introduce trifluoromethyl groups into the molecular structure .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired chemical transformations efficiently .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-4-(trifluoromethyl)-2-[3-(trifluoromethyl)phenoxy]nicotinonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

6-Methyl-4-(trifluoromethyl)-2-[3-(trifluoromethyl)phenoxy]nicotinonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 6-Methyl-4-(trifluoromethyl)-2-[3-(trifluoromethyl)phenoxy]nicotinonitrile exerts its effects involves interactions with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This can lead to alterations in enzyme activity, receptor binding, and other biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethylated nicotinonitriles and related fluorinated aromatic compounds. Examples include:

Uniqueness

What sets 6-Methyl-4-(trifluoromethyl)-2-[3-(trifluoromethyl)phenoxy]nicotinonitrile apart is its specific combination of trifluoromethyl groups and the nicotinonitrile core. This unique structure imparts distinct chemical and physical properties, such as enhanced stability and reactivity, making it particularly valuable in various applications .

Properties

IUPAC Name

6-methyl-4-(trifluoromethyl)-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8F6N2O/c1-8-5-12(15(19,20)21)11(7-22)13(23-8)24-10-4-2-3-9(6-10)14(16,17)18/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHJUTPRVLVMEAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=N1)OC2=CC=CC(=C2)C(F)(F)F)C#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8F6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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